molecular formula C11H19ClN2O2S B2801874 1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl CAS No. 1052089-49-2

1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl

Cat. No.: B2801874
CAS No.: 1052089-49-2
M. Wt: 278.8
InChI Key: QEVXKMPREHYGPY-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl is a chemical compound with the molecular formula C11H19ClN2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, an isopropyl group, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl typically involves multiple steps. One common method starts with the reaction of 4-(aminomethyl)benzenesulfonamide with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and it typically includes steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.ClH/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,7-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVXKMPREHYGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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